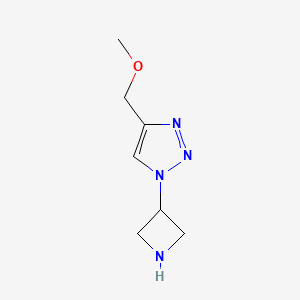
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (also known as APD) is a synthetic organic compound that has been used in a variety of scientific and medical applications. It has been studied for its potential to act as an anti-inflammatory and anti-cancer agent, as well as for its ability to modulate the activity of certain enzymes. APD has also been used as a building block in the synthesis of other compounds, such as peptides and proteins.
Applications De Recherche Scientifique
Formation and Identification of Intermediates in Cooked Food : Zöchling and Murkovic (2002) explored the formation of heterocyclic aromatic amines like PhIP in cooked food. They identified phenylacetaldehyde and 2-phenylethylamine, degradation products of phenylalanine, as key intermediates reacting with creatinine to form PhIP, which is structurally similar to "2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one" (Zöchling & Murkovic, 2002).
Synthesis and Biological Activities of Pyrazole Derivatives : Bondavalli et al. (1990) studied the synthesis of compounds including 1-(2-amino-2-phenylethyl)-3,5-diphenyl-1H-pyrazoles, which showed significant sedative effects and platelet antiaggregating activity in vitro (Bondavalli et al., 1990).
Optically Active Derivatives in Enantioselective Reactions : Iuliano, Pini, and Salvadori (1995) synthesized optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol and utilized them as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes, highlighting their potential in asymmetric synthesis (Iuliano, Pini, & Salvadori, 1995).
Corrosion Inhibition Studies : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including a compound structurally related to "2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one". Their study emphasized the corrosion inhibition performance of these compounds on mild steel, demonstrating significant efficiency (Srivastava et al., 2017).
Annulation Reactions in Medicinal Chemistry : Yuan et al. (2020) developed a [4+2] annulation reaction, providing access to 4,5-dihydropyridazin-3(2H)-one derivatives, which are promising in medicinal applications due to their potential biological activities (Yuan et al., 2020).
Mécanisme D'action
Target of Action
Related compounds have been found to target rac-beta serine/threonine-protein kinase and glycogen synthase kinase-3 beta .
Mode of Action
Related compounds have been characterized as indirect sympathomimetics that act by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
Pharmacokinetics
Related compounds have been found to have varied pharmacokinetic properties .
Result of Action
Related compounds have been found to have diverse effects at the molecular and cellular level.
Action Environment
Related compounds have been found to be influenced by various environmental factors.
Propriétés
IUPAC Name |
2-(2-amino-1-phenylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15/h1-8,11H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRJIMJHOLYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)



![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)
![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)



